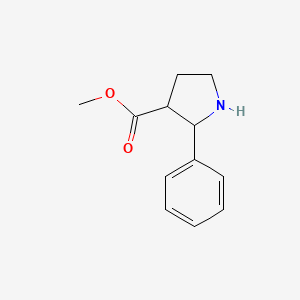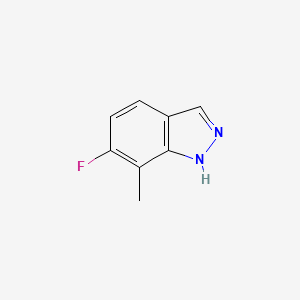
3-Ethynyl-4-(2,2,2-trifluoroethoxy)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethynyl-4-(2,2,2-trifluoroethoxy)benzoic acid is an organic compound characterized by the presence of an ethynyl group and a trifluoroethoxy group attached to a benzoic acid core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethynyl-4-(2,2,2-trifluoroethoxy)benzoic acid typically involves multiple steps:
Starting Material Preparation: The synthesis begins with the preparation of 4-hydroxybenzoic acid.
Etherification: The hydroxyl group of 4-hydroxybenzoic acid is reacted with 2,2,2-trifluoroethanol in the presence of a suitable base (e.g., potassium carbonate) to form 4-(2,2,2-trifluoroethoxy)benzoic acid.
Ethynylation: The final step involves the introduction of the ethynyl group. This can be achieved through a Sonogashira coupling reaction, where 4-(2,2,2-trifluoroethoxy)benzoic acid is reacted with ethynyl bromide in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3-Ethynyl-4-(2,2,2-trifluoroethoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The trifluoroethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of 3-ethynyl-4-(2,2,2-trifluoroethoxy)benzaldehyde.
Reduction: Formation of 3-ethynyl-4-(2,2,2-trifluoroethoxy)benzyl alcohol.
Substitution: Formation of various substituted benzoic acid derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, 3-Ethynyl-4-(2,2,2-trifluoroethoxy)benzoic acid is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving ethynyl and trifluoroethoxy groups. It may also serve as a probe in biochemical assays.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. The trifluoroethoxy group can enhance the bioavailability and metabolic stability of drug candidates.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.
作用機序
The mechanism of action of 3-Ethynyl-4-(2,2,2-trifluoroethoxy)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The ethynyl group can participate in covalent bonding with active site residues, while the trifluoroethoxy group can influence the compound’s pharmacokinetic properties.
類似化合物との比較
Similar Compounds
4-Ethynylbenzoic acid: Lacks the trifluoroethoxy group, making it less hydrophobic and potentially less bioavailable.
3-Ethynyl-4-methoxybenzoic acid: Contains a methoxy group instead of a trifluoroethoxy group, which can alter its chemical reactivity and biological activity.
3-Ethynyl-4-(2,2,2-trifluoroethoxy)phenol: Similar structure but with a phenol group instead of a carboxylic acid, affecting its acidity and reactivity.
Uniqueness
3-Ethynyl-4-(2,2,2-trifluoroethoxy)benzoic acid is unique due to the combination of its ethynyl and trifluoroethoxy groups. This combination imparts distinct chemical properties, such as increased hydrophobicity and potential for diverse chemical reactions, making it a versatile compound for various applications.
特性
分子式 |
C11H7F3O3 |
|---|---|
分子量 |
244.17 g/mol |
IUPAC名 |
3-ethynyl-4-(2,2,2-trifluoroethoxy)benzoic acid |
InChI |
InChI=1S/C11H7F3O3/c1-2-7-5-8(10(15)16)3-4-9(7)17-6-11(12,13)14/h1,3-5H,6H2,(H,15,16) |
InChIキー |
ALMFQSAJONBTED-UHFFFAOYSA-N |
正規SMILES |
C#CC1=C(C=CC(=C1)C(=O)O)OCC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Pyridinecarboxamide, 2,6-dichloro-N-[[(3,5-dichlorophenyl)amino]carbonyl]-4-methyl-](/img/structure/B12071441.png)

![[3-Fluoro-4-(propan-2-yloxy)phenyl]methanamine](/img/structure/B12071449.png)


![sodium;ethyl [(2R)-2-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] phosphate](/img/structure/B12071479.png)
![[3-Acetyloxy-5-(6-chloropurin-9-yl)-4-methoxyoxolan-2-yl]methyl acetate](/img/structure/B12071481.png)




![1,3,4,6-Tetra-O-acetyl-2-[(2-aminoacetyl)amino]-2-deoxy-a-D-glucopyranose](/img/structure/B12071508.png)

